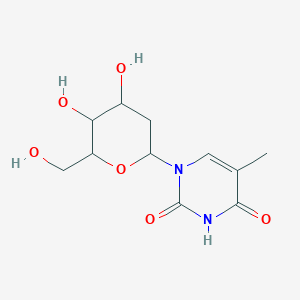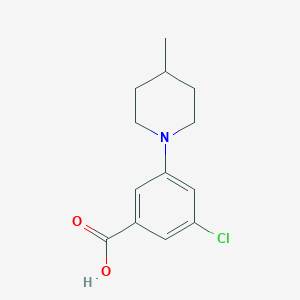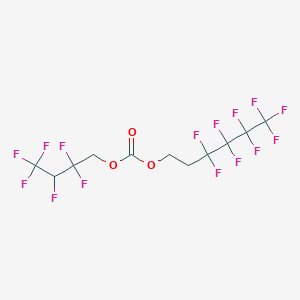![molecular formula C23H25N3O2 B12087517 2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-](/img/structure/B12087517.png)
2-Piperidineethanol, 1-[1-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2-propenyl]-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FK 453 is a potent and selective adenosine A1 receptor antagonist with an IC50 value of 17.2 nM . It is known for its diuretic and renal vasodilatory activity . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
FK 453 can be synthesized through several routes. One common method involves the Wittig condensation of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxaldehyde with trimethylphosphonoacetic acid methyl ester in hot toluene, followed by hydrolysis with sodium hydroxide to yield the corresponding free acid . This free acid is then reacted with thionyl chloride in dimethylformamide to form the acyl chloride, which is finally condensed with 2-(2-hydroxyethyl)piperidine using bis(trimethylsilyl)acetamide and triethylamine in dichloromethane .
Análisis De Reacciones Químicas
FK 453 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cyclohexanone and aluminum isopropoxide.
Reduction: Hydrogenation over palladium on carbon in ethanol is a common reduction method.
Substitution: The compound can undergo substitution reactions, such as the Grignard reaction with 4-(dimethylamino)phenylmagnesium bromide.
Aplicaciones Científicas De Investigación
FK 453 has a wide range of scientific research applications:
Mecanismo De Acción
FK 453 exerts its effects by selectively antagonizing the adenosine A1 receptor . This receptor is involved in various physiological processes, including the regulation of renal blood flow and sodium excretion . By blocking this receptor, FK 453 increases renal blood flow and promotes diuresis, making it useful in treating sodium-retaining diseases .
Comparación Con Compuestos Similares
FK 453 is unique due to its non-xanthine structure and high selectivity for the adenosine A1 receptor . Similar compounds include:
Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease.
Diphylline: A xanthine derivative with bronchodilator and vasodilator properties.
Aminophylline: A nonselective phosphodiesterase inhibitor with bronchodilatory effects.
These compounds differ in their receptor selectivity and therapeutic applications, highlighting the unique properties of FK 453 as a selective adenosine A1 receptor antagonist .
Propiedades
Fórmula molecular |
C23H25N3O2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
(E)-1-[2-(2-hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H25N3O2/c27-17-14-19-10-4-6-15-25(19)22(28)13-12-20-21-11-5-7-16-26(21)24-23(20)18-8-2-1-3-9-18/h1-3,5,7-9,11-13,16,19,27H,4,6,10,14-15,17H2/b13-12+ |
Clave InChI |
OPLOPFHUHFGKMJ-OUKQBFOZSA-N |
SMILES isomérico |
C1CCN(C(C1)CCO)C(=O)/C=C/C2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
SMILES canónico |
C1CCN(C(C1)CCO)C(=O)C=CC2=C3C=CC=CN3N=C2C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-](/img/structure/B12087457.png)



![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)
![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)


![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)

